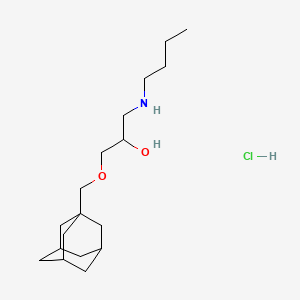
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of adamantane, a compound characterized by its diamond-like structure, which imparts significant stability and rigidity. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-adamantylmethanol, which is then reacted with 2-propanol in the presence of a suitable catalyst to form the intermediate 1-(1-adamantylmethoxy)-2-propanol. This intermediate is then subjected to a substitution reaction with butylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the adamantylmethoxy group, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Palladium on carbon, sodium borohydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry: The compound’s stability and unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, blocking the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This action helps in reducing neurotoxicity and has potential therapeutic benefits in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride is unique due to its specific butylamino substitution, which imparts distinct pharmacological properties. This substitution affects its binding affinity and selectivity for certain receptors, making it a valuable compound for targeted therapeutic applications.
Properties
CAS No. |
27866-12-2 |
|---|---|
Molecular Formula |
C18H34ClNO2 |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(1-adamantylmethoxy)-3-(butylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H33NO2.ClH/c1-2-3-4-19-11-17(20)12-21-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,19-20H,2-13H2,1H3;1H |
InChI Key |
UIPLPUVJMFSPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















